Z-Leu-Leu-Leu-fluoromethyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Leu-Leu-Leu-fluoromethyl ketone: is a synthetic compound known for its role as a protease inhibitor. It is primarily used in biochemical research to inhibit cysteine proteases, which are enzymes that play a crucial role in various biological processes. The compound has a molecular formula of C27H42N3O5F and a molecular weight of 507.64 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Leu-Leu-fluoromethyl ketone involves the coupling of three leucine residues followed by the introduction of a fluoromethyl ketone group. The process typically includes:
Peptide Coupling: The three leucine residues are sequentially coupled using standard peptide synthesis techniques, such as the use of carbodiimide coupling agents.
Introduction of Fluoromethyl Ketone:
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar steps as laboratory preparation but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions:
Inhibition Reactions: Z-Leu-Leu-Leu-fluoromethyl ketone primarily undergoes inhibition reactions with cysteine proteases.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the peptide bonds.
Common Reagents and Conditions:
Inhibition Reactions: Typically carried out in aqueous buffers at physiological pH.
Hydrolysis: Can be performed using strong acids or bases at elevated temperatures.
Major Products:
Inhibition Reactions: The major product is the enzyme-inhibitor complex.
Hydrolysis: The major products are the individual amino acids and the fluoromethyl ketone derivative.
Scientific Research Applications
Chemistry:
Biology:
- Employed in research to understand the role of cysteine proteases in various biological processes, including apoptosis and protein degradation .
Medicine:
- Investigated for its potential therapeutic applications in diseases where cysteine proteases are implicated, such as cancer and neurodegenerative disorders .
Industry:
Mechanism of Action
Z-Leu-Leu-Leu-fluoromethyl ketone exerts its effects by covalently binding to the thiol group of cysteine residues in protease enzymes. This irreversible inhibition prevents the enzyme from catalyzing its substrate, effectively blocking its activity. The molecular target is the active site of cysteine proteases, and the pathway involved includes the formation of a covalent bond between the fluoromethyl ketone group and the cysteine residue .
Comparison with Similar Compounds
- Z-Phe-Ala-fluoromethyl ketone
- Z-Val-Ala-Asp-fluoromethyl ketone
- Z-Leu-Leu-Norvalinal
Uniqueness:
- Z-Leu-Leu-Leu-fluoromethyl ketone is unique due to its specific sequence of three leucine residues, which provides a distinct binding affinity and specificity for certain cysteine proteases. This makes it particularly useful in studying enzymes with a preference for leucine-rich substrates .
Properties
Molecular Formula |
C27H42FN3O5 |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(3S)-1-fluoro-5-methyl-2-oxohexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C27H42FN3O5/c1-17(2)12-21(24(32)15-28)29-25(33)22(13-18(3)4)30-26(34)23(14-19(5)6)31-27(35)36-16-20-10-8-7-9-11-20/h7-11,17-19,21-23H,12-16H2,1-6H3,(H,29,33)(H,30,34)(H,31,35)/t21-,22-,23-/m0/s1 |
InChI Key |
HLXJVMRDGBCZCM-VABKMULXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)CF)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)CF)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.